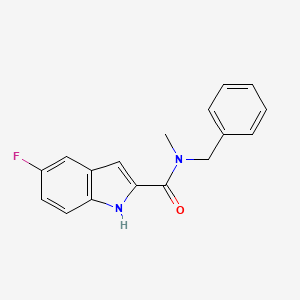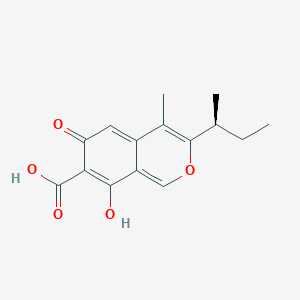
Ascochitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ascochitine is a polyketide-derived secondary metabolite produced by species in the Didymellaceae family, including Ascochyta species pathogens of cool-season food legumes . It is structurally similar to the well-known mycotoxin citrinin and exhibits broad-spectrum phytotoxicity and antimicrobial activities .
Vorbereitungsmethoden
The biosynthesis of ascochitine involves the methylation of a hexaketide, followed by cyclization, reduction to the aldehyde, dehydration, and eventually oxidation of the methyl group at C(7) to a carboxy group . Various synthetic approaches have been tried to synthesize the precursors, including the use of 1,3-dithians, an organo-lithium equivalent to the Friedel–Crafts reagent, and phase-transfer reactions . Industrial production methods typically involve culturing Ascochyta fabae on Czapek Dox nutrients supplemented with hot water extracts of the host plant, Vicia faba .
Analyse Chemischer Reaktionen
Ascochitine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate, sodium hydroxide, and various organo-lithium compounds . Major products formed from these reactions include aldehydes and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Ascochitine has several scientific research applications. In chemistry, it is used to study the biosynthesis of polyketides and the mechanisms of enzyme-bound ester reductions . In biology, it is used to investigate the pathogenicity of legume-associated Ascochyta species and their interactions with host plants . In medicine, this compound’s antimicrobial properties are of interest for developing new antibiotics . In industry, it is used as a model compound for studying the production of secondary metabolites in fungi .
Wirkmechanismus
Ascochitine exerts its effects through the inhibition of various cellular processes in plants and microbes. It is mainly produced from mature hyphae at the site of pycnidial formation, suggesting a possible protective role against other microbial competitors in nature . The compound targets cellular machineries and interferes with host immune responses, leading to phytotoxicity and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Ascochitine is structurally similar to citrinin, a well-known mycotoxin produced by fungal species in the genera Aspergillus, Monascus, and Penicillium . Both compounds exhibit broad-spectrum phytotoxicity and antimicrobial activities . this compound is unique in its specific production by Ascochyta species and its role in the pathogenicity of legume-associated fungi . Other similar compounds include ascochlorin, ascofuranol, and ascosalitoxin, which are also produced by Ascochyta species and exhibit similar biological activities .
Eigenschaften
CAS-Nummer |
3615-05-2 |
|---|---|
Molekularformel |
C15H16O5 |
Molekulargewicht |
276.28 g/mol |
IUPAC-Name |
3-[(2S)-butan-2-yl]-8-hydroxy-4-methyl-6-oxoisochromene-7-carboxylic acid |
InChI |
InChI=1S/C15H16O5/c1-4-7(2)14-8(3)9-5-11(16)12(15(18)19)13(17)10(9)6-20-14/h5-7,17H,4H2,1-3H3,(H,18,19)/t7-/m0/s1 |
InChI-Schlüssel |
DZBCEUTUWOWUDY-ZETCQYMHSA-N |
Isomerische SMILES |
CC[C@H](C)C1=C(C2=CC(=O)C(=C(C2=CO1)O)C(=O)O)C |
Kanonische SMILES |
CCC(C)C1=C(C2=CC(=O)C(=C(C2=CO1)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


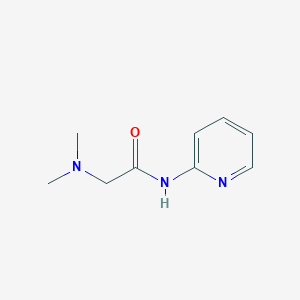
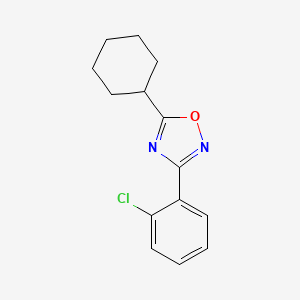
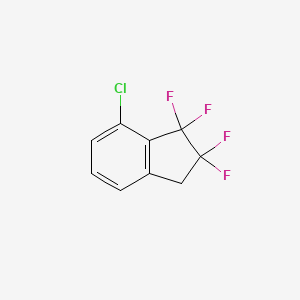
![1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide](/img/structure/B14171399.png)
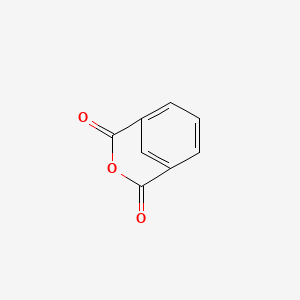
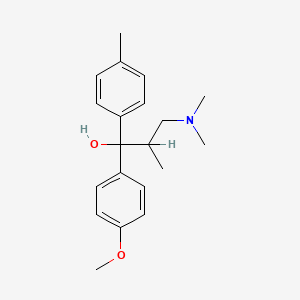
![[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate](/img/structure/B14171410.png)
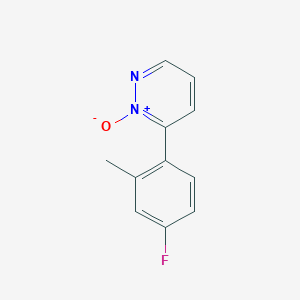

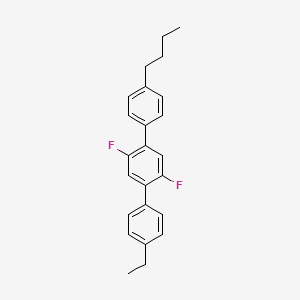
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester](/img/structure/B14171417.png)
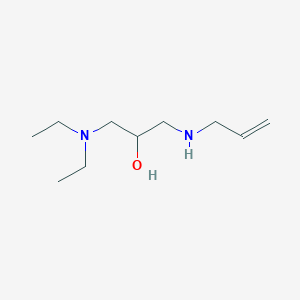
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B14171434.png)
